2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide
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Overview
Description
2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This particular compound features a benzamide group substituted with a 2-chloro and a 4-ethyl-1,2,5-oxadiazol-3-yl group. Oxadiazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions. For example, amidoximes can react with carboxylic acids, esters, or acyl chlorides in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Substitution Reaction: The 4-ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Formation of Benzamide: The final step involves the reaction of the oxadiazole derivative with 2-chlorobenzoyl chloride in the presence of a base like triethylamine (Et3N) to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The benzamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide) in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Hydrolysis: Formation of 2-chlorobenzoic acid and 4-ethyl-1,2,5-oxadiazol-3-ylamine.
Scientific Research Applications
2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent, given the biological activity of oxadiazoles against various pathogens.
Biological Studies: Used in studies to understand the interaction of oxadiazole derivatives with biological targets such as enzymes and receptors.
Material Science: Investigated for its potential use in the development of new materials with specific properties, such as energetic materials.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical and industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor function, leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole core but differ in the substitution pattern.
1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen atoms in the ring.
Uniqueness
2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chloro group on the benzamide moiety and the 4-ethyl group on the oxadiazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H10ClN3O2 |
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Molecular Weight |
251.67 g/mol |
IUPAC Name |
2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-9-10(15-17-14-9)13-11(16)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,15,16) |
InChI Key |
XSPREULJCNIVKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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